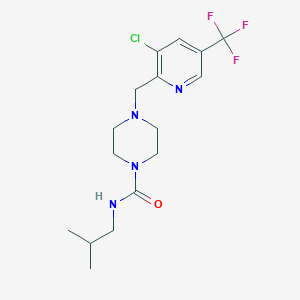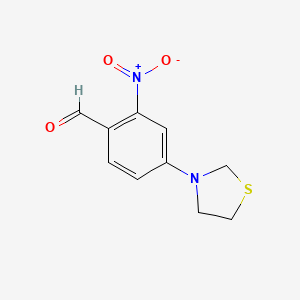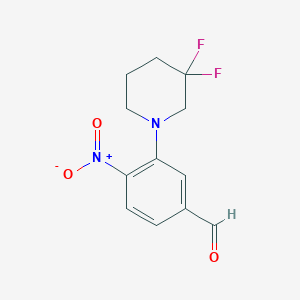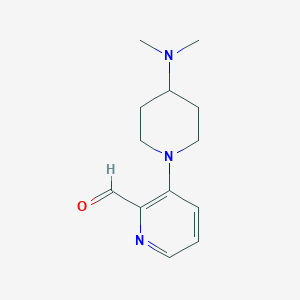![molecular formula C14H14F3N3 B1401814 [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311280-06-4](/img/structure/B1401814.png)
[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Descripción general
Descripción
“[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a complex organic compound. The structure suggests that it contains an amino group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a trifluoromethyl group (-CF3) and a dimethylamine group (-N(CH3)2) attached .
Aplicaciones Científicas De Investigación
Photoredox Catalysis
A breakthrough in synthetic chemistry is the use of redox-activated primary amine derivatives in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds facilitated by metal-free photoredox catalysis. This method, scalable and offering broad substrate scope under mild conditions, is ideal for functionalizing alkynes and synthesizing (E)-alkenes, thereby enhancing complex molecular scaffolds' diversification (Ociepa, Turkowska, & Gryko, 2018).
Gas Separation Applications
Hyperbranched polyimides synthesized through condensation polymerization of a triamine monomer and various dianhydride monomers, like tris(4-aminophenyl)amine, demonstrate significant potential for gas separation. The production of these polymers, which can yield amine-terminated or anhydride-terminated hyperbranched polyimides based on the addition order of monomers, highlights the adaptability of amine chemistry in creating materials with potential utility in industrial separation processes (Fang, Kita, & Okamoto, 2000).
Synthesis of Pyridine-Pyrimidines
Efficient synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica, represents a novel approach in creating heterocyclic compounds. This method, utilizing microwave irradiation and solvent-free conditions, emphasizes the evolving role of amine compounds in facilitating multicomponent reactions for generating structurally diverse molecules with high yields (Rahmani et al., 2018).
Advanced Material Synthesis
Amines play a crucial role in the synthesis of advanced materials, such as aromatic poly(amide–imide)s. These materials, synthesized from novel diimide–dicarboxylic acids and aromatic diamines, exhibit desirable properties like good solubility in polar aprotic solvents and high thermal stability, making them suitable for various industrial applications (Behniafar & Banihashemi, 2004)
Photovoltaic Applications
The use of amine-based fullerene derivatives demonstrates significant advancements in polymer solar cell technologies. These compounds, featuring enhanced electron mobility, have been successfully applied as acceptors and cathode interfacial materials in solar cells, indicating the potential of amine-functionalized materials in improving photovoltaic device performance and efficiency (Lv et al., 2014).
Catalysis and Polymerization
Complexes derived from aminopyridines have found use in catalyzing reactions such as aryl-Cl activation and the polymerization of hydrosilanes, underscoring the role of these compounds in facilitating chemical transformations and polymer synthesis. The versatility of aminopyridinato complexes in acting as catalysts for Suzuki cross-coupling reactions, particularly in the activation of aryl chlorides, further exemplifies the utility of amine derivatives in modern synthetic methodologies (Deeken et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their interactions with various biological targets
Biochemical Pathways
The compound, being a derivative of pyridine, might be involved in various biochemical pathways. Pyridine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Result of Action
Similar compounds have shown various biological activities such as anti-inflammatory and anti-cancer effects
Propiedades
IUPAC Name |
6-(2-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-20(2)13-8-9(14(15,16)17)7-12(19-13)10-5-3-4-6-11(10)18/h3-8H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCVVLXQGUADPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401731.png)

![4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401734.png)
![N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401736.png)
![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)


![Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401742.png)



![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol](/img/structure/B1401747.png)

